Cyclohexane, 1-bromo-2-methoxy-, trans-

Catalog No.
S1969063
CAS No.
5927-93-5
M.F
C7H13BrO
M. Wt
193.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexane, 1-bromo-2-methoxy-, trans-

CAS Number

5927-93-5

Product Name

Cyclohexane, 1-bromo-2-methoxy-, trans-

IUPAC Name

(1R,2R)-1-bromo-2-methoxycyclohexane

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

InChI

InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

DGMAOHYUXAZIFR-RNFRBKRXSA-N

SMILES

COC1CCCCC1Br

Canonical SMILES

COC1CCCCC1Br

Isomeric SMILES

CO[C@@H]1CCCC[C@H]1Br

Cyclohexane, 1-bromo-2-methoxy-, trans- is a chemical compound with the molecular formula C7H13BrOC_7H_{13}BrO and a molecular weight of approximately 193.08 g/mol. This compound is characterized by its trans configuration, meaning that the bromo and methoxy groups are positioned on opposite sides of the cyclohexane ring. The compound's CAS number is 5927-93-5, and it is also known by various synonyms including (1R,2R)-1-bromo-2-methoxycyclohexane and trans-1-bromo-2-methoxycyclohexane .

As mentioned earlier, there is no documented information on the specific biological activity or mechanism of action of Cyclohexane, 1-bromo-2-methoxy-, trans-.

  • Bromine: Bromine is a moderate irritant and can cause skin and eye irritation upon contact.
  • Organic solvent: Similar to many organic compounds, it is likely flammable and should be handled with appropriate precautions.
, particularly elimination reactions. One notable reaction is the E2 elimination, where the compound can undergo dehydrohalogenation to yield alkenes. The anti-periplanar orientation of reactants in the E2 transition state is supported by studies showing that this compound has only one adjacent hydrogen atom available for axial orientation alongside the halogen.

Additionally, reactions involving this compound with aqueous N-bromosuccinimide have been documented, leading to the formation of various stereoisomeric bromohydrins. This highlights its reactivity and potential for generating different products under specific conditions .

The synthesis of Cyclohexane, 1-bromo-2-methoxy-, trans- can be achieved through several methods:

  • De-Etherification: This method involves the transformation of an ether into an alcohol or halide. For instance, starting from a methoxycyclohexanol derivative can yield the desired bromo compound.
  • Reaction with N-Bromosuccinimide: The reaction of 1-methoxycyclohexene-2 with aqueous N-bromosuccinimide has been documented as an effective route for synthesizing this compound .
  • Oxidation Reactions: Certain oxidation reactions involving cyclohexanol derivatives can also lead to the formation of brominated products.

Cyclohexane, 1-bromo-2-methoxy-, trans- has potential applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Pharmaceuticals: Compounds with similar structures may be explored for their medicinal properties.
  • Material Science: Its unique properties may be utilized in developing new materials or coatings.

Several compounds share structural similarities with Cyclohexane, 1-bromo-2-methoxy-, trans-. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
Cyclohexane, 1-bromo-2-methoxy-, cis-C7H13BrOCis configuration affects reactivity
Cyclohexane, 1-chloro-2-methoxyC7H13ClOChlorine instead of bromine
Cyclohexane, 1-bromo-3-methoxyC7H13BrODifferent positioning of methoxy group
Cyclohexane, 1-bromo-2-hydroxyC7H13BrOHydroxyl group introduces different properties

The trans configuration of Cyclohexane, 1-bromo-2-methoxy-, distinguishes it from its cis counterpart by influencing its physical properties and reactivity patterns. The presence of both bromo and methoxy groups also sets it apart from other halogenated or methoxylated cyclohexanes.

IUPAC Name: trans-1-bromo-2-methoxycyclohexane
Molecular Formula: C₇H₁₃BrO
CAS Registry Numbers: 24618-31-3 (general), 5927-93-5 (stereospecific)
Stereochemical Descriptors: The "trans" designation indicates that the bromine and methoxy substituents occupy opposite faces of the cyclohexane ring. In the chair conformation, this results in one substituent adopting an axial position while the other is equatorial, minimizing steric strain.

Structural Features:

  • InChI: InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3
  • Canonical SMILES: COC1CCCCC1Br
  • Stereoisomerism: Distinct from the cis isomer (CAS 7429-41-6), which has both substituents on the same face.

Synonym Comparison:

Common NameCAS NumberSource
trans-1-Bromo-2-methoxycyclohexane5927-93-5PubChem
rac-(1R,2R)-1-bromo-2-methoxycyclohexane12460926ChemSpider

Direct Bromination-Methoxylation Strategies

Direct bromination-methoxylation approaches represent the most straightforward synthetic routes to trans-1-bromo-2-methoxycyclohexane. The most widely documented synthesis involves the bromination of 2-methoxycyclohexanol using bromine in carbon tetrachloride under controlled conditions to ensure selective bromination at the desired position . This method leverages the reactivity of the hydroxyl group to direct the bromination regioselectivity, though specific yield data remains unreported in the literature.

Microwave-assisted bromomethoxylation has emerged as a highly efficient alternative, utilizing polymer-supported bromine chloride resins in methanol [2]. This approach demonstrates exceptional reaction rates, completing within 0.5 to 5 minutes under microwave irradiation conditions. The method exhibits remarkable yield ranges from 57% to 95% depending on the substrate and specific reaction conditions [2]. The polymer-supported reagents offer significant advantages including convenient handling, easy work-up procedures, and stability under microwave irradiation conditions [2].

Electrochemical linear paired bromination represents an innovative approach achieving current efficiencies up to 200% [3]. This method involves the generation of bromine through oxidation of bromide anions at the anode and simultaneous reduction of molecular oxygen at the cathode to hydrogen peroxide, resulting in the overall formation of two molecules of bromine by passing only two electrons through the solution [3]. The bromination of alkenes using this approach has demonstrated yields of 92-100% with reaction times of approximately 80 minutes [3].

Free radical bromination utilizing ultraviolet light initiation follows the classical mechanism involving initiation, propagation, and termination steps [4] [5]. The bromine molecule undergoes homolytic cleavage under UV light to generate bromine radicals, which subsequently abstract hydrogen atoms from cyclohexane to form cyclohexyl radicals [4]. These radicals then react with additional bromine molecules to form the desired brominated products while regenerating bromine radicals to propagate the reaction chain [4] [5].

MethodReagentsYield (%)Reaction TimeTemperature
Bromination of 2-methoxycyclohexanolBr₂, CCl₄, controlled conditionsGood yields (not specified)Several hoursRoom temperature to reflux
Microwave-assisted bromomethoxylationPolymer-supported BrCl, MeOH, microwave57-950.5-5 minMicrowave heating
Electrochemical linear paired brominationElectrolysis, O₂ reduction, Br⁻ oxidation92-10080 minRoom temperature
Free radical bromination with UV lightBr₂, UV light, inert atmosphereModerate yieldsHours with lightRoom temperature
Polymer-supported bromine reagentsPerbromide/BrCl resin, MeOH40-950.5-5 minMicrowave heating

Stereoselective Synthesis Approaches

Stereoselective synthesis of trans-1-bromo-2-methoxycyclohexane requires careful consideration of conformational effects and reaction mechanisms to achieve the desired stereochemical outcome. Asymmetric synthesis via enamine chemistry has been demonstrated using L-proline ester enamines, which react with bromine to form optically active 2-bromocyclohexanone derivatives [6]. The stereochemical outcome is controlled by the chiral environment provided by the proline auxiliary, though the optical yields show minimal variation when changing the ester portion of the L-proline esters [6].

Stereospecific alkylation of chiral precursors represents another approach, particularly when starting from optically active 2-methylbutanol derivatives. The synthesis typically involves stereospecific alkylation or halogenation using hydrobromic acid under controlled conditions to retain configuration through an SN2 mechanism . This approach demonstrates high stereochemical retention (>95%) provided that elevated temperatures (>60°C) and polar aprotic solvents are avoided to prevent racemization through partial SN1-like mechanisms .

Controlled stereochemistry through conformational effects plays a crucial role in cyclohexane systems. For monosubstituted cyclohexanes, the equatorial conformer is significantly more stable than the axial conformer due to 1,3-diaxial interactions [8]. The energy difference is approximately 7.6 kJ/mol for methylcyclohexane, and this conformational preference directly influences the stereochemical outcome of substitution reactions [8].

Chain-walking catalysis for kinetic stereocontrol has been developed for the modular synthesis of disubstituted cyclohexanes with excellent kinetic stereocontrol [9]. This approach utilizes readily accessible substituted methylenecyclohexanes and implements chain-walking catalysis, where the initial introduction of a sterically demanding boron ester group adjacent to the cyclohexane ring guides the stereochemical outcome [9].

MethodSelectivity TypeStereoselectivityKey Features
Asymmetric synthesis via enamine chemistryEnantioselectiveModerate ee (not specified)L-proline ester enamines
Stereospecific alkylation of chiral precursorsStereospecific (SN2 retention)High (>95% retention)Avoids racemization
Controlled stereochemistry through conformationConformational controlGood diastereoselectivityAxial vs equatorial preference
Chain-walking catalysis for kinetic controlKinetic stereocontrolExcellent kinetic controlBoron ester directing group
Chiral auxiliary-mediated synthesisAuxiliary-directedHigh ee with proper auxiliaryRemovable chiral auxiliary

Catalytic Asymmetric Routes

Catalytic asymmetric synthesis offers scalable approaches to enantiomerically enriched trans-1-bromo-2-methoxycyclohexane derivatives. Palladium-catalyzed asymmetric synthesis has been demonstrated through one-pot catalytic enantioselective allylboration followed by Mizoroki-Heck reactions [10]. The process employs bis(triphenylphosphine)palladium(II) dichloride as the catalyst system with potassium carbonate and hydrazine monohydrate, achieving high enantiomeric ratios [10].

Brønsted acid-catalyzed allylboration utilizing chiral BINOL derivatives has proven particularly effective for asymmetric synthesis [10]. The reaction proceeds through B-allyl-1,3,2-dioxaborinane and (S)-(−)-3,3′-dibromo-1,1′-bi-2-naphthol as the chiral catalyst, achieving enantiomeric ratios up to 96:4 [10]. The process involves initial allylboration followed by palladium-catalyzed cyclization, resulting in selective formation of the exo-alkene [10].

Enzymatic halogenation represents an emerging area with significant potential for sustainable synthesis. Engineered variants of tryptophan 6-halogenase enable post-translational bromination of tetrapeptide tags with C-terminal tryptophan in proteins [11]. The enzymatic approach offers renewable catalyst systems with high selectivity under mild conditions [12]. Biocatalysts place substrates in ideal positions relative to each other, enabling precise control of reactions resulting in high chemo- and stereoselectivity [12].

Transition metal catalysis encompasses various systems including Lewis acid-catalyzed processes using aluminum bromide or iron bromide. These systems provide simple setup and mild reaction conditions, though with generally moderate enantioselectivity compared to more sophisticated chiral catalyst systems.

MethodCatalyst SystemEnantioselectivityAdvantages
Palladium-catalyzed asymmetric synthesisPd(PPh₃)₂Cl₂, K₂CO₃High ee valuesOne-pot synthesis
Brønsted acid-catalyzed allylborationChiral BINOL derivativesUp to 96:4 erScalable process
Enzymatic halogenationEngineered halogenasesHigh selectivityRenewable catalyst
Transition metal catalysisVarious transition metalsVariableMild conditions
Lewis acid-catalyzed processesAlBr₃, FeBr₃ModerateSimple setup

Solid-Phase Synthesis Techniques

Solid-phase synthesis approaches for trans-1-bromo-2-methoxycyclohexane derivatives leverage polymer-supported reagents and resin-based chemistry to facilitate product purification and enable high-throughput synthesis. Rink amide MBHA resin has been employed using Fmoc/trityl chemistry for the synthesis of related cyclohexane derivatives [13]. The synthesis involves orthogonally protected β-hydroxy-α-amino acids obtained by aldol addition, followed by amide coupling in the presence of 1-hydroxybenzotriazole and N,N′-diisopropylcarbodiimide [13].

Bromoacetal resin strategies utilize SN2 loading mechanisms where various amines are loaded onto the resin through nucleophilic substitution reactions [13]. The approach involves coupling with natural and unnatural Fmoc amino acids using O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and diisopropylethylamine, followed by treatment with specialized compounds for cyclization [13].

Commercial chloride resin can be converted to polymer-supported bromine chloride resin through a simple one-step procedure [2]. This modification enables the resin to serve as an effective brominating agent under microwave irradiation conditions, with bromine content ranging from 1.518 to 1.605 mmol/g depending on irradiation time [2]. The resin demonstrates stability under microwave conditions and provides consistent bromination results [2].

PEGA resin with Rink amide linker has been utilized for thioether cyclized peptidomimetic scaffolds, where the first amino acid is introduced using standard Fmoc coupling conditions [13]. The process involves reductive alkylation using Fmoc amino aldehyde in the presence of sodium cyanoborohydride, followed by cyclization through heating or base treatment [13].

Resin TypeLinker StrategyKey ReactionsYield RangeAdvantages
Rink amide MBHA resinFmoc/trityl chemistryCoupling, cyclization, cleavage19-24%Modular synthesis
Bromoacetal resinSN2 loading mechanismAmine loading, coupling, cyclization20% overallClean work-up
Chloride resin (commercial)One-step preparationBromination, purification40-95%Easy handling
PEGA resin with Rink linkerThioether cyclizationReductive alkylation, cyclizationVariableVersatile chemistry
PS-oxime (Kaiser oxime) resinCurtius rearrangementDipeptide formation, rearrangementModerateEfficient purification

Green Chemistry Alternatives

Green chemistry approaches for the synthesis of trans-1-bromo-2-methoxycyclohexane focus on reducing environmental impact while maintaining synthetic efficiency. Atom economy principles are exemplified by microwave-assisted synthesis, which significantly reduces reaction times from hours to minutes while improving energy efficiency [2] [14]. The microwave approach eliminates the need for prolonged heating and reduces overall energy consumption while maintaining high yields [2].

Renewable feedstock utilization through biocatalytic approaches represents a sustainable alternative to traditional chemical synthesis. Biocatalysts are produced using renewable resources such as sugars and amino acids through fermentation processes that can be completed within hours to days [12]. The biocatalysts are naturally biodegradable, being composed of amino acids, making them easily integrated into circular economy principles [12].

Catalysis principles are applied through various green approaches including the use of recyclable polymer-supported reagents that can be recovered and reused multiple times [2]. The polymer-supported bromine resins demonstrate stability under reaction conditions and can be regenerated, reducing waste generation and improving overall process sustainability [2].

Inherent safety considerations are addressed through aqueous media reactions and the elimination of toxic solvents. Water-based systems reduce fire and explosion hazards while eliminating the need for organic solvent disposal [14]. The use of safer reaction conditions, including lower temperatures and atmospheric pressure, further enhances process safety [14].

Waste prevention strategies include continuous flow processes that minimize side product formation and enable real-time monitoring and control of reaction parameters [14]. Flow chemistry approaches often demonstrate improved selectivity and reduced by-product formation compared to batch processes [14].

Green PrincipleMethod ApplicationEnvironmental BenefitEfficiency GainImplementation Status
Atom economyMicrowave-assisted synthesisReduced reaction timeEnergy reductionEstablished
Renewable feedstocksBiocatalytic approachesBiodegradable catalystMild conditionsDeveloping
CatalysisSolvent-free reactionsNo toxic solventsSingle-step processResearch stage
Inherent safetyAqueous media reactionsWater as solventSafer operationsIndustrial application
Waste preventionContinuous flow processesMinimal waste generationImproved selectivityPilot scale

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(1R,2R)-1-Bromo-2-methoxycyclohexane

Dates

Modify: 2024-04-14

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